N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1105206-73-2
Cat. No.: VC8047668
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105206-73-2 |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.5 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C22H19N3O3S/c1-28-18-10-6-5-9-16(18)11-23-19(26)12-25-14-24-20-17(13-29-21(20)22(25)27)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
| Standard InChI Key | KYYLIVNCABCLRG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Introduction
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. This compound has a molecular weight of approximately 405.5 g/mol and includes a methoxybenzyl group attached to an acetamide moiety, enhancing its potential biological activity and applications in medicinal chemistry.
Biological Activities and Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including potential applications in medicinal chemistry. Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry can elucidate binding kinetics and affinities.
| Biological Activity | Description |
|---|---|
| Potential Targets | Various biological targets, though specific details are not available |
| Techniques for Study | Surface plasmon resonance, isothermal titration calorimetry |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-bromo-2,6-dichloro-3,5-dimethoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-7-carboxamide | C21H16BrClN4O3S | Contains halogenated phenyl groups; protein kinase inhibition |
| N-(4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide | C23H22FN3O4S | Exhibits diverse biological activities; simpler structure |
| 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one | C13H8BrN2OS | Known for antimicrobial properties; halogen substitution |
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